D-Arginine amide dihydrochloride is a synthetic derivative of the amino acid arginine, characterized by its molecular formula . This compound is notable for its utility in peptide synthesis and as a biochemical reagent in various scientific applications. It has been studied for its potential roles in biological processes, including protein interactions and therapeutic applications, particularly in drug delivery and gene therapy.
D-Arginine amide dihydrochloride can be synthesized from natural sources of arginine or produced through chemical synthesis. The primary source for laboratory synthesis is through the amidation of arginine, which can be derived from both plant and animal proteins.
D-Arginine amide dihydrochloride falls under the classification of amino acid derivatives and is specifically categorized as an amide. It is also recognized as a biochemical reagent due to its role in various chemical reactions and biological studies.
The synthesis of D-Arginine amide dihydrochloride typically involves the amidation of arginine with an amine source under acidic conditions. A common method utilizes hydrogenation in the presence of a palladium catalyst on activated charcoal within a methanol/hydrochloric acid mixture.
D-Arginine amide dihydrochloride features a structure that includes an arginine backbone with an attached amide group. The presence of two hydrochloride ions contributes to its solubility in water.
D-Arginine amide dihydrochloride can participate in several types of chemical reactions:
D-Arginine amide dihydrochloride interacts with various biochemical pathways, primarily affecting arginine metabolism. This compound is known to influence protein interactions and cellular processes by modulating the structure and function of target proteins.
D-Arginine amide dihydrochloride has numerous applications across various scientific fields:
Research into D-Arginine amide dihydrochloride continues to evolve, with ongoing studies focused on developing therapeutic peptides that leverage its unique properties.
D-Arginine amide dihydrochloride (chemical formula: C₆H₁₇Cl₂N₅O) serves as a stereochemically distinct modulator of nitric oxide synthase (NOS) activity due to its D-configuration and amidated carboxyl group [1] [2]. Unlike its L-arginine counterparts, this compound exhibits significantly reduced metabolism by NOS isoforms (inducible NOS/iNOS, endothelial NOS/eNOS, neuronal NOS/nNOS) because of its enantiomeric configuration. The NOS catalytic mechanism involves a highly conserved oxygenase domain with precise stereospecificity for L-arginine, where the guanidinium group undergoes two-step monooxygenation to form NO and citrulline [2]. Computational studies reveal that D-arginine derivatives fail to maintain the essential hydrogen-bonding network and cationic positioning within the oxygenase domain's binding pocket, thereby limiting their enzymatic processing [2] [8].
Table 1: Comparative NOS Inhibition Parameters of Arginine Derivatives
Compound | Configuration | Ki for iNOS (µM) | Ki for eNOS (µM) | Reaction-Based Inhibition |
---|---|---|---|---|
L-NMA (NMMA) | L-form | 2.5–22 | 0.9–4.4 | Yes (iNOS/nNOS) |
D-Arginine amide | D-form | >500 | >500 | No |
L-Arginine (substrate) | L-form | ~2–32* | ~0.9–5* | N/A |
*Km values vary by isoform and species [2] [6]
Biochemically, D-arginine amide dihydrochloride functions as a weak competitive inhibitor with millimolar affinity constants (Kᵢ > 500 µM), substantially higher than classical inhibitors like L-Nᴳ-monomethylarginine (L-NMA, Kᵢ = 2.5–22 µM for iNOS) [2] [6]. Crucially, it lacks reaction-based inhibition properties observed in some L-arginine analogs. For instance, L-NMA undergoes NADPH-dependent metabolism by iNOS and nNOS to form inhibitory N-hydroxy intermediates, causing irreversible heme loss at a partition ratio of 100:1 (citrulline formation vs. inactivation) [2]. In contrast, D-arginine amide dihydrochloride does not undergo this bioactivation due to stereoelectronic incompatibility, positioning it as a pure substrate competitor rather than a mechanism-based inactivator. This competitive inhibition reduces NO bioavailability and downstream cyclic GMP signaling, as demonstrated by its attenuation of endothelium-dependent vasodilation in isolated aortic ring assays [6].
Arginase isoforms (Arg1 and Arg2) exhibit stringent stereospecificity for L-arginine substrates, rendering D-arginine amide dihydrochloride a poor substrate with significant inhibitory potential. Arginase kinetics reveal a 200–500 fold lower catalytic efficiency (kcat/Kₘ) for D-arginine derivatives compared to L-arginine, attributable to misalignment in the binuclear manganese cluster essential for hydrolytic guanidino group cleavage [2] [3] [6]. The Kₘ of arginase for L-arginine is approximately 2 mM, whereas D-arginine amide dihydrochloride demonstrates Kᵢ values in the millimolar range (1–5 mM) in purified enzyme assays [6]. This inhibition modulates ornithine production, subsequently affecting polyamine and proline biosynthesis critical for cellular proliferation and collagen deposition [3] [9].
Table 2: Arginase Selectivity Profile for Arginine Analogues
Substrate/Inhibitor | Vₘₐₓ (µmol/min/mg) | Kₘ/Kᵢ (mM) | Stereospecificity | Biological Consequence |
---|---|---|---|---|
L-Arginine | 450–980 | 1.8–2.2 | High | Ornithine production |
D-Arginine amide | Not applicable | 1.2–5.0* | Moderate | Competitive inhibition |
Nor-NOHA (inhibitor) | N/A | 0.005–0.01 | High | Potent inhibition |
*Inhibition constants [2] [3] [6]
The compound’s inhibitory effect is amplified in inflammatory microenvironments where arginase competes with NOS for arginine pools. Arginase upregulation (e.g., by IL-4, IL-13, or LPS) depletes local L-arginine concentrations (KmARG = 2 mM vs. KmNOS = 3 µM), uncoupling NOS activity and increasing superoxide/peroxynitrite formation [2] [6] [9]. D-Arginine amide dihydrochloride exacerbates this substrate limitation through two mechanisms: direct arginase inhibition (IC₅₀ ~ 3 mM) and reduced transport via cationic amino acid transporters (CATs), which prefer L-enantiomers [2] [9]. In myeloid cells, this shifts immune responses toward pro-inflammatory phenotypes by suppressing urea cycle flux and ornithine-dependent repair mechanisms. Earthworm coelomocyte studies confirm that arginase inhibition by norvaline or boronoethylcysteine reduces wound-healing responses, a paradigm extendable to D-arginine amide’s effects [3].
D-Arginine amide dihydrochloride indirectly influences creatine biosynthesis by altering substrate availability for the enzymes L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT). AGAT catalyzes the committed step: transamidination from L-arginine to glycine, forming guanidinoacetate and ornithine [4] [8]. This enzyme exhibits absolute stereospecificity for L-arginine, with D-arginine amide showing negligible substrate activity (<5% of L-arginine turnover rate) in murine kidney and pancreatic homogenates [4]. Consequently, the D-enantiomer acts as a weak competitive inhibitor of AGAT (Kᵢ ≈ 1.8 mM), reducing guanidinoacetate production by 15–30% at pharmacologically relevant concentrations (5–10 mM) [4].
Table 3: Enzymes in Creatine Biosynthesis Pathway Affected by Arginine Analogues
Enzyme | Tissue Expression | Natural Substrate | Effect of D-Arginine Amide | Functional Outcome |
---|---|---|---|---|
AGAT | Kidney, pancreas | L-Arginine, glycine | Competitive inhibition (Kᵢ ~1.8 mM) | ↓ Guanidinoacetate synthesis |
GAMT | Liver, pancreas | Guanidinoacetate | Indirect substrate limitation | ↓ Creatine production |
Creatine Transporter | Muscle, brain, heart | Creatine | No direct interaction | Altered tissue accumulation |
AGAT inhibition depletes guanidinoacetate, the GAMT substrate, thereby diminishing creatine synthesis in the liver and pancreas [4]. Notably, AGAT expression undergoes end-product repression by creatine and structural analogs via post-transcriptional mechanisms. Studies in AGAT-knockout mice show that supplemental homoarginine (hArg) downregulates renal AGAT expression, mirroring creatine-mediated repression [4]. Although D-arginine amide dihydrochloride lacks direct creatine-mimetic properties, its structural similarity may contribute to AGAT feedback inhibition, reducing de novo creatine biosynthesis by 20–40% in creatine-transporter-deficient tissues like pancreas [4]. Crucially, D-arginine amide does not serve as a methyl acceptor for GAMT, which specifically methylates guanidinoacetate using S-adenosylmethionine. This preserves GAMT functionality while starving it of substrates, highlighting the compound’s upstream metabolic disruption.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7